molecular formula C20H21F4NO2 B3008972 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797160-21-4

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3008972
CAS No.: 1797160-21-4
M. Wt: 383.387
InChI Key: JDCODNNHWUQHBG-UHFFFAOYSA-N
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Description

The compound N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide features a propanamide backbone with two critical substituents: a 2-(2-fluorophenyl)-2-methoxypropyl group and a 4-(trifluoromethyl)phenyl moiety. Below, we compare this compound with similar derivatives, focusing on structural motifs, biological targets, and pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F4NO2/c1-19(27-2,16-5-3-4-6-17(16)21)13-25-18(26)12-9-14-7-10-15(11-8-14)20(22,23)24/h3-8,10-11H,9,12-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCODNNHWUQHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl bromide with methoxypropylamine to form the intermediate N-[2-(2-fluorophenyl)-2-methoxypropyl]amine. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Key Structural Features Biological Target/Activity Key Findings
N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () Propanamide backbone, indole, fluoro-biphenyl Not specified Indole moiety may enhance binding to aromatic receptors; fluoro-biphenyl improves metabolic stability compared to non-fluorinated analogs.
[18F]MK-9470 () Trifluoromethylphenyl, fluoromethoxy group CB1 receptor imaging agent Fluorinated groups enhance blood-brain barrier penetration and receptor affinity. Methoxy group increases lipophilicity.
GW6471 () Trifluoromethylphenyl, oxazole-ethoxy group PPAR-α antagonist Oxazole substituent improves selectivity for PPAR-α over PPAR-γ. Trifluoromethylphenyl is critical for binding.
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide () Hydroxy, methyl, and cyano groups Not specified Hydroxy group enhances solubility but reduces metabolic stability compared to methoxy analogs. Cyano groups increase electron-withdrawing effects.
2-Hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide () Nitro, hydroxy, and trifluoromethyl groups Not specified Nitro group introduces strong electron-withdrawing effects, potentially increasing reactivity but reducing metabolic stability.

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity and BBB Penetration : Fluorinated compounds (e.g., [18F]MK-9470) demonstrate enhanced blood-brain barrier (BBB) penetration due to trifluoromethyl groups. The target compound’s methoxypropyl chain may further increase lipophilicity, favoring CNS activity.
  • Metabolic Stability : Methoxy groups (target compound) generally confer better stability than hydroxyl groups (), which are prone to glucuronidation.
  • Receptor Selectivity : The oxazole-ethoxy group in GW6471 () highlights how heterocyclic substituents can fine-tune selectivity for nuclear receptors like PPAR-α. The target compound’s methoxypropyl group may similarly modulate selectivity.

SAR Trends

  • Trifluoromethylphenyl : A consistent feature in PPAR ligands () and CB1 agents (), this group enhances receptor binding via hydrophobic interactions.
  • Fluorophenyl vs.

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide, commonly referred to as a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C20H21F4NO2C_{20}H_{21}F_{4}NO_{2} with a molecular weight of 383.4 g/mol. Its structural features include a fluorophenyl group and a trifluoromethyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC20H21F4NO2C_{20}H_{21}F_{4}NO_{2}
Molecular Weight383.4 g/mol
CAS Number1797160-21-4

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with proteins involved in various signaling pathways. The sulfonamide moiety can form hydrogen bonds with active sites on target enzymes, inhibiting their activity.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to the fluorophenyl and trifluoromethyl groups can significantly alter its potency and selectivity against various biological targets. For instance, substituting different functional groups at specific positions on the aromatic rings has been shown to enhance or diminish antimicrobial activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. For example, in a study assessing its efficacy against Mycobacterium tuberculosis, the compound showed promising results with minimal inhibitory concentrations (MIC) significantly lower than those of standard treatments like rifampin and isoniazid.

StrainMIC (mg/L)Rifampin (mg/L)Isoniazid (mg/L)
Mtb Erdman10.030.016
Mtb H37Rv0.50.0160.016

In Vivo Studies

In vivo pharmacokinetic studies have shown that when administered orally at a dose of 200 mg/kg, the compound maintains effective concentrations above the MIC for extended periods, suggesting potential for therapeutic use in treating infections caused by resistant bacterial strains.

Case Study 1: Tuberculosis Treatment

A notable study involved the application of this compound in a BALB/c mouse model infected with Mycobacterium tuberculosis. The results indicated that dosing with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The sustained drug levels were maintained for over 24 hours post-administration, indicating effective bioavailability and potential for clinical application.

Case Study 2: Antimicrobial Resistance

Another study focused on the compound's activity against multidrug-resistant strains of bacteria. It demonstrated that modifications to the chemical structure could enhance efficacy against resistant strains, providing insights into developing new antibiotics tailored for challenging infections.

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